molecular formula C26H25FN4O B11589269 (3E)-1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one

(3E)-1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one

Cat. No.: B11589269
M. Wt: 428.5 g/mol
InChI Key: PKGZLDOAVZHJHD-UHFFFAOYSA-N
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Description

(3E)-1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of 2-fluoroaniline with ethylene glycol in the presence of a dehydrating agent.

    Indole Core Construction: The indole core is synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the indole core using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxindole Derivatives: Formed through oxidation.

    Amines: Resulting from reduction of the imine group.

    Substituted Fluorophenyl Derivatives: Obtained through nucleophilic aromatic substitution.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.

    Material Science: It is used in the synthesis of novel polymers and materials with unique electronic properties.

Biology:

    Pharmacology: The compound has potential as a pharmacophore in the design of new drugs targeting neurological disorders.

    Biochemistry: It is used in the study of enzyme-substrate interactions due to its complex structure.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of psychiatric and neurological conditions.

Industry:

    Chemical Manufacturing: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological pathways. This interaction is facilitated by the presence of the piperazine ring, which mimics the structure of endogenous neurotransmitters.

Comparison with Similar Compounds

  • (3E)-1-{[4-(2-Chlorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one
  • (3E)-1-{[4-(2-Bromophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one

Comparison:

  • Structural Differences: The primary difference lies in the halogen substituent on the phenyl ring (fluorine, chlorine, bromine).
  • Reactivity: The presence of different halogens affects the compound’s reactivity, particularly in substitution reactions.
  • Biological Activity: The biological activity can vary significantly due to differences in halogen size and electronegativity, influencing the compound’s interaction with molecular targets.

Properties

Molecular Formula

C26H25FN4O

Molecular Weight

428.5 g/mol

IUPAC Name

1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-(4-methylphenyl)iminoindol-2-one

InChI

InChI=1S/C26H25FN4O/c1-19-10-12-20(13-11-19)28-25-21-6-2-4-8-23(21)31(26(25)32)18-29-14-16-30(17-15-29)24-9-5-3-7-22(24)27/h2-13H,14-18H2,1H3

InChI Key

PKGZLDOAVZHJHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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